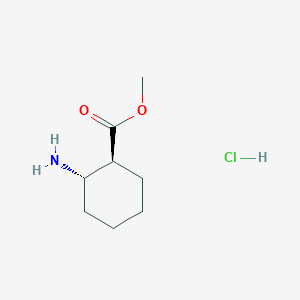

(1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl

Description

Significance of Conformationally Constrained Amino Acid Derivatives in Organic Chemistry

In the realm of organic chemistry, the quest for precise control over molecular architecture is paramount. Conformationally constrained amino acid derivatives, such as those derived from a cyclohexane (B81311) ring, are instrumental in this pursuit. By restricting the rotational freedom of the molecular backbone, these compounds introduce a degree of pre-organization that can significantly influence the outcome of chemical reactions and the properties of the resulting molecules. This conformational rigidity is particularly valuable in the synthesis of peptides and peptidomimetics, where it can be used to stabilize specific secondary structures like helices and turns. The incorporation of these constrained units can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles compared to their more flexible acyclic counterparts.

Overview of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl as a Chiral Scaffold

Among the diverse array of conformationally constrained amino acids, (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride stands out as a versatile and highly valuable chiral scaffold. The term "chiral scaffold" refers to a core molecular framework that possesses a defined three-dimensional structure and specific stereochemical information. The (1S,2S) stereochemistry of this particular isomer dictates a specific spatial arrangement of the amino and methyl carboxylate groups on the cyclohexane ring. This well-defined chirality makes it an excellent starting material or intermediate for asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. Its applications are widespread, serving as a key building block in the synthesis of complex natural products, pharmaceuticals, and novel materials where precise stereochemical control is critical for function.

Historical Context and Evolution of Research on 2-Aminocyclohexanecarboxylic Acid Derivatives

The scientific journey of 2-aminocyclohexanecarboxylic acid derivatives has been one of continuous evolution, driven by advancements in synthetic methodologies and a growing appreciation for the role of stereochemistry in molecular function. Early research in this area was often focused on the synthesis and characterization of mixtures of stereoisomers. However, the development of stereoselective synthesis techniques marked a turning point, allowing chemists to isolate and study the properties of individual isomers. This led to a deeper understanding of how the cis and trans arrangements of the functional groups, as well as the absolute configuration (R or S) at the chiral centers, influence the conformational preferences and biological activities of these compounds. Over the years, the focus has shifted from simple derivatives to more complex and functionalized analogues, including the targeted synthesis of specific stereoisomers like this compound to meet the demands of modern drug discovery and materials science. This progression reflects a broader trend in organic chemistry towards greater precision and control at the molecular level.

Chemical and Physical Properties

Below is a table summarizing key chemical and physical properties of (1S,2S)-Methyl 2-aminocyclohexane carboxylate and its hydrochloride salt.

| Property | Value |

| IUPAC Name | methyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| CAS Number | 948915-94-4 |

| Appearance | White to off-white solid |

| Chirality | (1S,2S) |

Detailed Research Findings

The utility of this compound as a chiral building block is underscored by its application in the stereoselective synthesis of various complex molecules. Its rigid cyclohexane framework and defined stereocenters provide a predictable platform for introducing new chiral centers with high diastereoselectivity.

For instance, the amino group can be functionalized to serve as a directing group in various transformations, while the ester moiety can be modified or used as a handle for further synthetic manipulations. The conformational bias of the cyclohexane ring, which typically adopts a chair conformation, places the substituents in well-defined axial or equatorial positions, further influencing the stereochemical outcome of reactions at or near the ring.

Research has demonstrated the incorporation of 2-aminocyclohexanecarboxylic acid derivatives into peptides to induce stable helical or turn structures. wisc.edu The specific (1S,2S)-trans configuration is known to be a potent inducer of helical secondary structures in β-peptides. wisc.edu This ability to control peptide conformation is of significant interest in the development of new therapeutics and biomaterials.

Comparative Analysis of Stereoisomers

The stereochemistry of 2-aminocyclohexanecarboxylate derivatives has a profound impact on their physical and chemical properties, as well as their biological activity. The table below provides a comparison between the (1S,2S)-trans isomer and its corresponding cis isomer.

| Feature | (1S,2S)-trans Isomer | cis Isomer (e.g., 1R,2S) |

| Relative Orientation | Amino and carboxylate groups are on opposite sides of the ring. | Amino and carboxylate groups are on the same side of the ring. |

| Conformational Preference | Tends to adopt a more rigid, well-defined chair conformation. | Exhibits greater conformational flexibility. |

| Peptide Secondary Structure | Strong inducer of helical structures. | Less predictable influence on peptide secondary structure. |

| Applications | Widely used as a chiral scaffold in asymmetric synthesis. | Studied for its own unique chemical and biological properties. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKBWUZZPSEGLC-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application of 1s,2s Methyl 2 Aminocyclohexane Carboxylate Hcl As a Chiral Building Block

Role in Peptide and Peptidomimetic Chemistry

The incorporation of non-natural amino acids into peptides is a key strategy for developing peptidomimetics with improved therapeutic properties, such as enhanced stability against enzymatic degradation and better receptor affinity. (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl serves as a precursor to the trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) residue, a conformationally constrained β-amino acid that has profound effects on peptide structure and function.

Macrocyclization is a widely used strategy to improve the stability, selectivity, and affinity of peptides by reducing their conformational flexibility. nih.govgoogle.com The trans-ACHC residue, derived from this compound, can be incorporated into peptide sequences that are subsequently cyclized. nih.gov The synthesis of these cyclic peptides often involves standard solid-phase peptide synthesis (SPPS) techniques, where the Fmoc-protected version of trans-ACHC is used. rsc.org Once the linear peptide is assembled, it can be cleaved from the resin and cyclized in solution. rsc.org The rigid nature of the ACHC residue can help to pre-organize the linear peptide into a conformation that is favorable for efficient cyclization, potentially leading to higher yields of the desired macrocycle.

One of the most significant advantages of incorporating trans-ACHC into a peptide backbone is the enhancement of conformational stability and rigidity. nih.gov Unlike linear amino acids which have multiple rotatable bonds, the cyclohexane (B81311) ring of ACHC severely restricts the available conformations. This rigidity is conferred upon the entire peptide or oligomer. nih.gov Studies on oligomers of trans-ACHC have shown that they adopt a highly stable and well-defined 14-helix secondary structure. nih.govresearchgate.net This predictable folding pattern is a direct result of the constrained nature of the cyclic β-amino acid residue. The increased stability can make the resulting peptides more resistant to proteases and peptidases, a crucial attribute for therapeutic applications. nih.gov

Table 1: Conformational Impact of Incorporating trans-ACHC Residues

| Feature | Description | Reference |

| Backbone Rigidity | The cyclohexane ring locks the peptide backbone, reducing conformational flexibility. | nih.gov |

| Secondary Structure | Promotes the formation of a stable and predictable 14-helix structure in β-peptides. | nih.govresearchgate.net |

| Conformational Stability | The constrained nature leads to a more stable overall peptide conformation. | nih.govnih.gov |

| Proteolytic Resistance | Increased rigidity can hinder access by degradative enzymes, improving peptide half-life. | nih.gov |

The trans-ACHC building block is central to the synthesis of β-peptides, which are oligomers composed entirely of β-amino acids. researchgate.netchemrxiv.org These β-peptides can fold into unique and stable secondary structures, such as the 14-helix, that are not accessible to natural α-peptides. nih.gov The synthesis of a pentameric β-peptide containing a functionalized trans-ACHC residue flanked by apolar trans-ACHC units has been reported, demonstrating the compatibility of this building block with standard peptide synthesis protocols. chemrxiv.org

Furthermore, trans-ACHC can be used to create hybrid α/β-peptides. Replacing specific α-amino acids in a natural peptide sequence with a β-amino acid like trans-ACHC can result in peptidomimetics that retain the biological activity of the parent peptide but exhibit enhanced resistance to enzymatic degradation. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. The conformational constraint provided by trans-ACHC makes it an excellent tool for SAR studies. By replacing a flexible α-amino acid in a bioactive peptide with the rigid trans-ACHC residue, researchers can probe the importance of a specific backbone conformation for biological function. researchgate.net If the resulting peptide retains or enhances activity, it suggests that the conformation induced by the ACHC residue is beneficial for binding to the target. Conversely, a loss of activity can indicate that a different conformation is required. This approach allows for a systematic exploration of the conformational space necessary for activity, guiding the design of more potent and selective peptide-based drugs.

Synthesis of Complex Cyclic Structures and Heterocycles

Beyond its role in peptide chemistry, this compound and its derivatives serve as versatile starting materials for the synthesis of more complex cyclic and heterocyclic structures. The inherent functionality of the amino ester allows for a variety of chemical transformations. For instance, related cyclic β-amino acid derivatives have been shown to undergo intramolecular reactions to form bicyclic lactones. beilstein-journals.org In one reported synthesis, an N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate was transformed via epoxidation and subsequent acid-catalyzed ring-opening and lactonization to yield a bicyclic β-amino acid derivative. beilstein-journals.org This demonstrates the potential of these scaffolds to act as precursors for intricate, bridged ring systems, which are common motifs in natural products and pharmacologically active compounds.

Construction of 1,3-Heterocycles

The 1,2-aminoester functionality present in (1S,2S)-methyl 2-aminocyclohexane carboxylate is an ideal starting point for the synthesis of various saturated 1,3-heterocyclic systems. By reacting with appropriate bifunctional reagents, the amino and ester groups can be incorporated into a new ring. For instance, reaction with isothiocyanates could yield cyclic thioureas, while condensation with aldehydes or ketones could lead to the formation of tetrahydropyrimidin-4-ones or related structures. These reactions capitalize on the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl, often after activation. The synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids illustrates a common strategy for forming such five-membered heterocycles, highlighting the general principles that could be applied.

Formation of Fused Ring Systems (e.g., Octahydro-1H-indole)

A significant application of this chiral building block is in the synthesis of fused bicyclic systems, such as the octahydro-1H-indole skeleton. This transformation can be envisioned through an intramolecular cyclization, where the amine attacks the ester carbonyl to form a lactam. This process would result in the formation of a bicyclic product where the cyclohexane ring is fused to a piperidinone ring. Subsequent reduction of the lactam would yield the corresponding octahydro-1H-indole. The rigid chair-like conformation of the cyclohexane ring and the defined stereochemistry of the substituents are critical in controlling the stereochemistry of the newly formed fused ring system, leading to specific isomers of the product. The perhydro-indole and quinoline (B57606) ring systems are found in numerous biologically active compounds, making this a valuable synthetic route.

Contributions to Foldamer Design and Development

Foldamers are oligomers that adopt well-defined, predictable secondary structures in solution, mimicking the folding behavior of natural biopolymers like proteins and nucleic acids. nih.gov The conformational constraint imposed by cyclic amino acid monomers is a powerful strategy for inducing folding.

Due to its rigid trans configuration, derivatives of 2-aminocyclohexanecarboxylic acid (ACHC) are highly effective monomers for creating stable helical structures. nih.gov Specifically, β-peptides composed of trans-ACHC units are known to strongly favor the formation of a 14-helix, a structure characterized by a hydrogen-bonding pattern between the C=O group of residue i and the N-H group of residue i+2. nih.gov This predictable folding behavior makes this compound a valuable precursor for the synthesis of trans-ACHC monomers used in foldamer research.

Principles of Secondary and Tertiary Structure Inducement

The ability of trans-ACHC monomers to induce stable secondary structures stems from several key principles:

Conformational Rigidity : The cyclohexane ring restricts the available dihedral angles of the polymer backbone, reducing the entropic penalty of folding into an ordered state.

Defined Stereochemistry : The (1S,2S) configuration pre-organizes the substituents in a way that favors a specific helical screw sense (e.g., a right-handed helix).

Noncovalent Interactions : The ordered structure is stabilized by a network of intramolecular hydrogen bonds between non-adjacent monomer units, which is the defining feature of a foldamer. nih.gov

By incorporating these pre-organized and rigid monomers, researchers can design oligomers that fold into predictable and highly stable three-dimensional shapes, a foundational principle in the development of functional molecules for applications in materials science and medicine. nih.gov

Other Synthetic Applications as a Chiral Auxiliary or Ligand Precursor

Beyond its role as a building block that is incorporated into the final product, the chiral scaffold of this compound has potential for use in other modes of asymmetric synthesis.

Chiral Auxiliary : A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com The (1S,2S)-cyclohexane backbone, with its well-defined stereocenters, could be used to control reactions on a prochiral molecule. For example, the amine could be acylated with a prochiral acid, and the resulting chiral amide could direct stereoselective alkylation at the α-position before the auxiliary is cleaved and recovered. The use of trans-2-phenyl-1-cyclohexanol (B1200244) as an auxiliary in ene reactions demonstrates the utility of the chiral cyclohexane scaffold in this context. wikipedia.org

Ligand Precursor : Chiral ligands are essential for asymmetric catalysis. The amino and ester groups of this compound can be chemically modified to create bidentate ligands. For instance, the ester could be reduced to an alcohol, and the resulting amino-alcohol could be elaborated into a chiral ligand capable of coordinating to a metal center. The defined stereochemistry of the cyclohexane backbone would create a specific chiral environment around the metal, enabling it to catalyze reactions with high enantioselectivity.

Stereochemical Investigations and Conformational Analysis of 1s,2s Methyl 2 Aminocyclohexane Carboxylate Hcl and Its Derivatives

Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic techniques are indispensable for the detailed stereochemical and conformational analysis of chiral molecules like (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Circular Dichroism (CD) in conjunction with Fourier-Transform Infrared (FTIR) spectroscopy provide a comprehensive picture of the molecule's three-dimensional structure in solution.

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of cyclohexane (B81311) derivatives. The coupling constants (J-values) between adjacent protons are particularly informative. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

In a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to characteristic J-values:

³J(ax,ax) is typically large (8-13 Hz).

³J(ax,eq) is typically small (2-5 Hz).

³J(eq,eq) is also typically small (2-5 Hz).

For (1S,2S)-Methyl 2-aminocyclohexane carboxylate, the protons on the carbons bearing the amino and ester groups (C1 and C2) would show coupling constants indicative of their relative orientation. In the cis isomer, the relationship between the protons on C1 and C2 would be axial-equatorial in one chair conformer and equatorial-axial in the other. This would result in a small ³J value. The observation of a large coupling constant would be indicative of a trans isomer.

Table 1: Expected ¹H NMR Coupling Constants (J-values) for Cyclohexane Derivatives

| Interaction | Dihedral Angle (approx.) | Typical J-value (Hz) |

|---|---|---|

| Axial-Axial | 180° | 8 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

This table presents typical J-values for cyclohexane systems and is not experimental data for the title compound.

The Nuclear Overhauser Effect (nOe) provides through-space correlations between protons that are in close proximity, typically within 5 Å. nOe studies are crucial for confirming stereochemical assignments. For a cis-1,2-disubstituted cyclohexane, an nOe correlation would be expected between the axial proton on one substituted carbon and the equatorial proton on the adjacent substituted carbon, as well as between the two axial substituents in certain conformations. For (1S,2S)-Methyl 2-aminocyclohexane carboxylate, specific nOe correlations would help to confirm the cis relationship between the amino and methyl carboxylate groups.

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov VCD is an excellent technique for determining the absolute configuration and solution-phase conformation of chiral molecules. rsc.org The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and functional groups.

For this compound, the VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of the molecule, such as C-H, N-H, and C=O stretching frequencies. The sign and intensity of the VCD signals are dependent on the chirality of the molecule and its preferred conformation in solution.

Experimental VCD spectra can be compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), for different possible conformers. nih.govsemanticscholar.org A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration and the identification of the predominant conformer in solution. semanticscholar.org

Circular Dichroism (CD) spectroscopy in the UV-Vis region provides information about the electronic transitions of a chiral molecule. For a molecule like this compound, the ester carbonyl group is the primary chromophore. The CD spectrum would show a Cotton effect (a positive or negative band) corresponding to the n→π* transition of the carbonyl group. The sign of the Cotton effect is related to the stereochemistry of the molecule according to the Octant Rule for cyclohexanones, which can be adapted for cyclohexanecarboxylates.

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. researchgate.net For the title compound, characteristic absorption bands would be observed for the N-H bonds of the ammonium (B1175870) group, the C=O of the ester, and the C-O bonds. spectroscopyonline.com

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Ammonium) | Stretch | 3300 - 3000 |

| C-H (Aliphatic) | Stretch | 2950 - 2850 |

| C=O (Ester) | Stretch | 1750 - 1735 |

This table presents typical frequency ranges for the indicated functional groups and is not experimental data for the title compound.

While FTIR confirms the presence of functional groups, when combined with CD, it provides a more complete picture of the molecule's chiroptical properties.

Computational Approaches to Conformational Landscape

Computational methods are powerful tools for investigating the conformational landscape of flexible molecules like this compound. These methods can provide insights into the relative energies of different conformers and the barriers to their interconversion.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulated solvent box and calculating the forces between atoms using a force field. The simulation would then solve Newton's equations of motion to track the trajectory of each atom over a period of time.

By analyzing the trajectory, one can explore the conformational space available to the molecule, identify the most populated conformations, and study the dynamics of the ring flip and substituent rotations. mdpi.com MD simulations can provide a detailed picture of the conformational equilibrium in solution. mdpi.com

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide a more accurate description of the electronic structure and energies of molecules compared to the classical force fields used in MD simulations. nih.gov QM calculations can be used to optimize the geometries of different conformers of this compound and to calculate their relative energies with high accuracy. acs.org

A potential energy surface can be generated by performing QM calculations for a series of geometries, for example, by systematically rotating the dihedral angles of the cyclohexane ring. This allows for the identification of all stable conformers (energy minima) and the transition states (saddle points) that connect them. The results of these calculations can provide a detailed understanding of the conformational preferences of the molecule and the energy barriers for interconversion between different chair and boat conformations. nih.gov

Influence of Stereochemistry on Intermolecular Interactions

The (1S,2S) stereochemistry of Methyl 2-aminocyclohexane carboxylate HCl dictates a cis relationship between the amino and methyl carboxylate substituents on the cyclohexane ring. This fixed spatial arrangement profoundly influences how the molecule interacts with itself and with other molecules in its environment. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For cis-1,2-disubstituted cyclohexanes, one substituent is positioned axially and the other equatorially.

Detailed structural studies, often employing X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential to elucidate the preferred conformations and the intricate network of intermolecular interactions. For instance, in related cyclic amino acid derivatives, hydrogen bonds of the type N⁺—H⋯O and N⁺—H⋯Cl⁻ are commonly observed, forming complex supramolecular structures. The specific (1S,2S) configuration ensures a predictable spatial orientation of these functional groups, leading to specific and often highly ordered crystal lattices. The interplay between the conformational preferences of the cyclohexane ring and the hydrogen bonding capacity of the substituents is a key determinant of the material's properties.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H (Ammonium) | O (Carbonyl) | 2.7 - 3.1 | Stabilizes crystal packing, influences solubility |

| Hydrogen Bond | N-H (Ammonium) | Cl⁻ (Chloride) | 3.0 - 3.3 | Key interaction in the hydrochloride salt |

| van der Waals | Cyclohexane Ring | Adjacent Molecules | Variable | Contributes to overall crystal packing density |

Table 1: Potential Intermolecular Interactions in Crystalline this compound.

Conformational Mimicry in Molecular Design

The concept of conformational mimicry involves designing molecules that can adopt a specific three-dimensional shape to imitate the structure of a biologically active peptide or another molecule, thereby eliciting a similar biological response. Conformationally constrained building blocks, such as (1S,2S)-Methyl 2-aminocyclohexane carboxylate, are pivotal in this endeavor. By incorporating such rigid scaffolds into a larger molecule, chemists can enforce a desired conformation, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.

The cis-β-amino acid structure of (1S,2S)-Methyl 2-aminocyclohexane carboxylate serves as a mimic for specific peptide turns or extended strands. When incorporated into peptide sequences, these constrained residues can induce stable secondary structures, such as helices or sheets, which would otherwise be transient in flexible, natural peptides. These synthetic peptides with predictable structures are known as foldamers.

Research has shown that oligomers of cis-2-aminocyclohexanecarboxylic acid derivatives can adopt well-defined extended conformations. researchgate.netresearchgate.net This pre-organized geometry allows for the precise positioning of functional groups, which can then interact with biological targets like proteins or nucleic acids. The (1S,2S) stereoisomer, in particular, provides a specific and reproducible scaffold for presenting side chains in a defined spatial arrangement, mimicking the presentation of amino acid side chains in a natural peptide secondary structure. This strategy is a powerful tool in the design of peptidomimetics—molecules that retain the biological activity of a peptide but have improved pharmacological properties, such as enhanced stability against enzymatic degradation. magtech.com.cnnih.gov

| Mimicked Structure | Key Conformational Feature | Application in Design |

| β-turn | Tight reversal of the peptide backbone | Design of receptor ligands and enzyme inhibitors |

| Extended Strand | Linear arrangement of the backbone | Development of protein-protein interaction inhibitors |

| Helical Segments | Ordered coiling of the peptide chain | Creation of synthetic analogues of helical peptides |

Table 2: Applications of Conformational Mimicry using cis-β-Amino Acid Scaffolds.

The use of conformationally restricted β-amino acids like the title compound provides a rational approach to drug design, allowing for the creation of molecules with tailored three-dimensional structures to achieve specific biological effects. mdpi.com

Q & A

Q. How can the stereochemical configuration of (1S,2S)-methyl 2-aminocyclohexane carboxylate HCl be confirmed experimentally?

Methodology :

- Chiral chromatography : Use high-performance liquid chromatography (HPLC) with chiral stationary phases to separate enantiomers and verify the (1S,2S) configuration.

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., ) in H-NMR to confirm the cyclohexane ring conformation and spatial arrangement of substituents.

- X-ray crystallography : Resolve the crystal structure to unambiguously determine absolute stereochemistry .

- Comparison with known standards : Reference physical properties (e.g., melting points, optical rotation) of cis/trans isomers documented in reagent catalogs .

Q. What are the foundational steps for synthesizing this compound?

Methodology :

- Cyclopropanation : Start with methacrylic acid derivatives and diazo compounds to form the cyclopropane ring.

- Stereocontrol : Employ asymmetric catalysis (e.g., chiral ligands with transition metals) to favor the (1S,2S) configuration .

- Functional group modification : Introduce the amino group via reductive amination or nucleophilic substitution, followed by HCl salt formation to enhance stability .

- Purification : Use recrystallization or column chromatography to isolate the product, validated by TLC and mass spectrometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodology :

- Exposure control : Use fume hoods and personal protective equipment (PPE) to minimize inhalation or skin contact, referencing GHS hazard classifications (e.g., H315 for skin irritation) .

- Waste disposal : Follow institutional guidelines for halogenated organic waste, as HCl salts may require neutralization before disposal .

- Emergency response : Train personnel on first-aid measures (e.g., eye flushing with water for 15+ minutes) and SDS documentation .

Advanced Research Questions

Q. How can stereoselective synthesis of the (1S,2S) configuration be optimized to improve yield and enantiomeric excess (ee)?

Methodology :

- Catalyst screening : Test chiral catalysts (e.g., Rh(II) complexes with bisoxazoline ligands) to enhance enantioselectivity during cyclopropanation .

- Kinetic resolution : Use enzymes or chiral auxiliaries to resolve racemic mixtures post-synthesis.

- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters (temperature, solvent polarity) dynamically .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

Methodology :

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables affecting activity.

- Impurity profiling : Use LC-MS to identify byproducts (e.g., cis-isomers or degradation products) that may skew bioactivity results .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., fluorination at the cyclohexane ring) and compare bioactivity trends to validate target interactions .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

Methodology :

- Docking simulations : Use software like AutoDock to model binding poses with active sites, focusing on hydrogen bonding (amine/carboxylate groups) and steric complementarity .

- Molecular dynamics (MD) : Simulate conformational changes in the cyclohexane ring under physiological conditions to assess target engagement stability.

- QSAR modeling : Corrogate experimental IC values with electronic descriptors (e.g., Hammett constants) to predict bioactivity .

Q. What techniques validate the stability of this compound under varying storage conditions?

Methodology :

- Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze degradation products via HPLC or GC-MS .

- Accelerated stability testing : Store samples at elevated temperatures (40–60°C) and monitor changes in purity and stereochemistry over time .

- Salt form comparison : Evaluate HCl salt stability against other counterions (e.g., sulfate) using differential scanning calorimetry (DSC) .

Q. How do structural analogs (e.g., fluorinated or methylated derivatives) affect pharmacokinetic properties?

Methodology :

- Metabolic profiling : Use hepatic microsomes to identify metabolic pathways (e.g., cytochrome P450 oxidation) and compare half-lives between analogs .

- LogP measurements : Determine partition coefficients to assess lipophilicity and blood-brain barrier penetration.

- In vivo studies : Administer analogs in animal models and measure bioavailability via plasma concentration-time curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.